molecular formula C4H4N6 B3049060 Tetrazolo[1,5-b]pyridazin-6-amine CAS No. 19195-43-8

Tetrazolo[1,5-b]pyridazin-6-amine

Cat. No.: B3049060
CAS No.: 19195-43-8
M. Wt: 136.12 g/mol
InChI Key: FCBRQZIPVWCKKL-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-b]pyridazin-6-amine is a heterocyclic compound that contains both pyridazine and tetrazole rings in its structure.

Preparation Methods

The synthesis of Tetrazolo[1,5-b]pyridazin-6-amine typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds. One common method includes the cyclization of 3,6-dichloropyridazine with sodium azide, followed by azide-tetrazole isomerization . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Tetrazolo[1,5-b]pyridazin-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of tetrazolo[1,5-b]pyridazin-6-one, while reduction can yield different amine derivatives .

Comparison with Similar Compounds

Tetrazolo[1,5-b]pyridazin-6-amine can be compared to other heterocyclic compounds, such as pyridazines and pyridazinones, which also contain nitrogen atoms in their ring structures. this compound is unique due to the presence of both tetrazole and pyridazine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tetrazolo[1,5-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6/c5-3-1-2-4-6-8-9-10(4)7-3/h1-2H,(H2,5,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBRQZIPVWCKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=NN2N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20313462
Record name tetrazolo[1,5-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20313462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19195-43-8
Record name NSC270415
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270415
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tetrazolo[1,5-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20313462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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